molecular formula C3H4Cl2F2O<br>C3H4Cl2F2O<br>CH3OCF2CHCl2 B143068 Methoxyflurane CAS No. 76-38-0

Methoxyflurane

Cat. No.: B143068
CAS No.: 76-38-0
M. Wt: 164.96 g/mol
InChI Key: RFKMCNOHBTXSMU-UHFFFAOYSA-N
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Description

Methoxyflurane is a halogenated ether that was first synthesized in 1948 by William T. Miller. It is primarily known for its use as an inhalation anesthetic and analgesic. This compound is a volatile liquid at room temperature and has a distinct sweet odor. It was widely used as a general anesthetic from the 1960s until the late 1970s but has since been largely replaced by other agents due to concerns about its potential nephrotoxicity and hepatotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxyflurane can be synthesized through the reaction of 2,2-dichloro-1,1-difluoroethane with methanol in the presence of a base. The reaction proceeds as follows:

Cl2CF2CH2Cl+CH3OHCl2CF2CH2OCH3\text{Cl}_2\text{CF}_2\text{CH}_2\text{Cl} + \text{CH}_3\text{OH} \rightarrow \text{Cl}_2\text{CF}_2\text{CH}_2\text{OCH}_3 Cl2​CF2​CH2​Cl+CH3​OH→Cl2​CF2​CH2​OCH3​

Biological Activity

Methoxyflurane is a volatile halogenated ether primarily used as an inhalation anesthetic and analgesic. Its biological activity encompasses a range of pharmacological effects, mechanisms of action, and safety profiles, particularly concerning its analgesic properties and potential nephrotoxicity. This article synthesizes findings from diverse studies to provide a comprehensive overview of this compound's biological activity.

This compound exerts its effects through several mechanisms:

  • Muscle Relaxation and Analgesia : It reduces pain sensitivity and induces muscle relaxation by altering tissue excitability. This is achieved by decreasing gap junction conductance, which affects cell-cell coupling and modifies the activity of ion channels responsible for action potentials .
  • Receptor Interactions : this compound acts on various receptors:
    • GABA Receptors : It functions as a positive allosteric modulator .
    • Glutamate and Glycine Receptors : It antagonizes glutamate receptors while agonizing glycine receptors .
    • Calcium Channels : It activates calcium-dependent ATPase in the sarcoplasmic reticulum, enhancing membrane fluidity and affecting calcium transport .

Clinical Applications

This compound is primarily utilized for:

  • Analgesia : Administered via the Penthrox inhaler, it provides rapid pain relief in emergency settings. A randomized controlled trial indicated that it significantly reduced pain severity compared to placebo (p<0.0001), with the greatest effect observed 15 minutes post-administration .
  • Surgical Anesthesia : Historically used for induction and maintenance of general anesthesia, though its use has declined due to safety concerns related to nephrotoxicity.

Safety Profile and Nephrotoxicity

The safety profile of this compound has been a focal point in various studies:

  • Nephrotoxicity Concerns : High doses have been linked to renal impairment. A case series reported renal abnormalities following this compound administration, particularly at doses exceeding recommended limits . However, recent reviews suggest that analgesic doses do not lead to significant renal dysfunction or elevated serum fluoride levels above toxic thresholds .
  • Adverse Effects : Common adverse reactions include headache and dizziness, typically mild and transient . The incidence of serious adverse events remains low when administered in controlled settings.

Case Studies

  • Analgesic Use During Labor :
    • A study involving women using this compound during childbirth found no significant differences in maternal or neonatal outcomes. Mean serum fluoride levels remained below toxic thresholds, suggesting minimal risk at therapeutic doses .
  • Long-term Patient Outcomes :
    • A retrospective review of 17,629 patients treated with this compound showed no increased risk of renal disease compared to those who did not receive the drug. This suggests that when used appropriately, this compound may not pose significant long-term risks .

Data Table: Serum Fluoride Levels vs. MAC-Hours Exposure

Study ReferenceMAC-Hours ExposureSerum Fluoride (µmol/L)
Dayan (2016)≤0.510-13
Dayan (2016)120
Dayan (2016)240
Dayan (2016)3>50
Cousins (1973)117.2
Churchill (1976)N/A34

This table illustrates the relationship between this compound exposure (measured in MAC-hours) and serum fluoride levels, indicating that higher exposure correlates with increased fluoride concentration but remains within safe limits at therapeutic doses.

Scientific Research Applications

Prehospital Pain Management

Methoxyflurane is increasingly utilized by paramedics for treating moderate to severe pain in trauma cases. A notable study evaluated its effectiveness compared to standard analgesics such as intravenous morphine and nitrous oxide. The findings indicated that patients receiving this compound reported significantly lower pain scores within minutes of administration, demonstrating its rapid analgesic effect .

Key Study Findings:

  • Participants: 300 adults with moderate to severe trauma pain.
  • Pain Score Reduction: Significant reduction in Visual Analog Scale (VAS) scores at 5, 10, 15, and 20 minutes post-administration.
  • Rescue Medication: Only 1.3% of patients required additional analgesia compared to 16.8% in the control group .

Emergency Department Use

In emergency departments, this compound has been shown to be effective for procedural pain management in both adults and children. Its ease of administration via a disposable inhaler allows for quick relief without the need for intravenous access, making it particularly useful in acute settings .

Efficacy Data:

Study ReferenceDesignNumber of PatientsAge RestrictionEfficacy Results
Coffey et al (2014)Randomized, double-blind300≥12 yearsSignificant reduction in VAS scores; rapid onset within 10 inhalations
Emergency Department EvaluationObservationalVariesAll agesEffective for trauma and procedural pain; well tolerated with minimal adverse effects

Safety Profile

This compound has a well-established safety profile. Adverse events are generally mild and transient, with no significant effects on vital signs or consciousness levels reported during clinical use. This makes it a suitable option for various patient demographics, including children .

Case Study: Prehospital Analgesia Effectiveness

A pragmatic cluster randomized controlled trial conducted by the East Midlands Ambulance Service evaluated the effectiveness of this compound compared to usual analgesic practices (UAP). The study involved paramedics administering this compound to patients with moderate to severe pain due to trauma.

  • Outcome Measures: Pain scores were measured at baseline and after administration.
  • Results: The study found that this compound provided superior pain relief compared to UAP, indicating its potential as a first-line treatment in prehospital settings .

Case Study: Pediatric Use

Another study focused on the use of this compound in pediatric emergency care. The results highlighted its effectiveness and safety profile among children undergoing painful procedures.

  • Findings: Parents reported high satisfaction levels regarding their child's pain management experience with this compound .

Q & A

Basic Research Questions

Q. How should researchers design controlled trials to evaluate methoxyflurane’s analgesic efficacy while addressing potential biases in open-label studies?

  • Methodological Answer : To minimize bias, employ a double-dummy design where both intervention and control groups receive placebos mimicking the administration method (e.g., inhaled placebo for this compound and oral placebo for standard analgesics). Use validated pain scales (e.g., VAS or NRS) and predefine primary endpoints (e.g., pain reduction at 10 minutes). Stratify randomization by pain severity and etiology to account for heterogeneity. Sensitivity analyses should assess robustness against confounding variables such as age or injury type .

Q. What statistical approaches are recommended to resolve contradictions in this compound’s efficacy across studies?

  • Methodological Answer : Apply meta-regression to identify sources of heterogeneity, such as differences in dosing protocols (e.g., 0.5% vs. 3 mL inhalers) or patient demographics. Use GRADE criteria to evaluate evidence quality, prioritizing studies with low risk of bias (e.g., blinded designs). Subgroup analyses stratified by pain type (e.g., trauma vs. procedural) can clarify context-specific efficacy .

Q. How can preclinical models assess this compound’s safety profile for renal or hepatic toxicity?

  • Methodological Answer : Conduct dose-escalation studies in animal models (e.g., rodents) with serial measurements of serum creatinine, BUN, and liver enzymes. Compare results to historical data from nephrotoxic agents (e.g., cisplatin). Use histopathological analysis to detect subclinical tubular necrosis. Human cohort studies should track long-term outcomes (e.g., 4–14 years) via linked administrative databases to identify delayed toxicity signals .

Q. What methodologies are critical for evaluating this compound’s psychomotor effects in outpatient settings?

  • Methodological Answer : Administer standardized cognitive tests (e.g., Digit Symbol Substitution Test [DSST], Auditory Reaction Time [ART]) pre- and post-inhalation. Use ANOVA to compare performance changes between this compound and placebo groups. Include a 30-minute follow-up to assess recovery. Stratify analyses by age to identify vulnerable subgroups (e.g., elderly patients with baseline cognitive decline) .

Q. How should researchers standardize efficacy metrics for this compound in pediatric populations?

  • Methodological Answer : Adapt pain scales for developmental stages (e.g., FLACC for infants, Wong-Baker FACES for children). Monitor sedation depth using validated tools (e.g., UMSS score). Analyze pharmacokinetic data to adjust dosing by weight. Cohort studies linking maternal exposure data to neonatal outcomes (e.g., congenital anomalies) are essential for pregnancy safety assessments .

Advanced Research Questions

Q. What strategies address the “analgesic ceiling” observed in this compound’s efficacy beyond 10 minutes post-administration?

  • Methodological Answer : Investigate synergistic effects with adjuvant analgesics (e.g., low-dose opioids or NSAIDs) using factorial trial designs. Pharmacodynamic modeling can identify optimal dosing intervals. Compare this compound’s receptor-binding kinetics (e.g., NMDA modulation) to other inhaled agents (e.g., nitrous oxide) to explain duration limitations .

Q. How can life-cycle assessments (LCAs) quantify this compound’s environmental impact relative to nitrous oxide?

  • Methodological Answer : Calculate global warming potential (GWP) using greenhouse gas emission factors from manufacturing and clinical use. Compare waste disposal protocols (e.g., scavenging systems) and occupational exposure risks. Collaborate with environmental engineers to model long-term atmospheric retention and ozone depletion potential .

Q. What neuroimaging techniques elucidate this compound’s acute effects on cognitive function?

  • Methodological Answer : Use functional MRI (fMRI) to map changes in default mode network (DMN) connectivity during inhalation. Pair with EEG to correlate cortical arousal states with psychomotor test performance. Compare findings to propofol or sevoflurane to identify agent-specific neural pathways .

Q. How do genetic polymorphisms influence interpatient variability in this compound metabolism?

  • Methodological Answer : Perform genome-wide association studies (GWAS) to identify CYP450 isoforms (e.g., CYP2E1) linked to this compound clearance. Validate findings in vitro using hepatocyte models with CRISPR-edited alleles. Stratify clinical trial cohorts by metabolizer phenotype (e.g., ultra-rapid vs. poor) to personalize dosing .

Q. What ethical frameworks apply to this compound trials in vulnerable populations (e.g., trauma patients)?

  • Methodological Answer : Implement dynamic consent processes for patients with fluctuating capacity. Use equipoise criteria to justify placebo arms in emergency settings. Partner with patient advocacy groups to co-design endpoints (e.g., functional recovery metrics). Publish trial protocols prospectively to mitigate publication bias .

Q. Data Presentation Guidelines

  • Tables : Include baseline demographics (age, pain etiology), efficacy metrics (mean pain reduction ± SD), and adverse event rates. Use footnotes to clarify statistical methods (e.g., ANOVA with Tukey post hoc) .
  • Figures : Plot time-to-analgesia curves with 95% CIs. Use forest plots for meta-analyses, highlighting heterogeneity (I² statistic) .
  • Supplementary Materials : Provide raw psychomotor test scores, pharmacokinetic parameters, and LCA datasets. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data repositories .

Properties

IUPAC Name

2,2-dichloro-1,1-difluoro-1-methoxyethane
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InChI

InChI=1S/C3H4Cl2F2O/c1-8-3(6,7)2(4)5/h2H,1H3
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InChI Key

RFKMCNOHBTXSMU-UHFFFAOYSA-N
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Canonical SMILES

COC(C(Cl)Cl)(F)F
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Molecular Formula

C3H4Cl2F2O, Array
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DSSTOX Substance ID

DTXSID7025556
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Molecular Weight

164.96 g/mol
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Physical Description

Methoxyflurane is a clear colorless liquid with a sweet fruity odor. (NTP, 1992), Colorless liquid with a fruity odor; inhalation anesthetic; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a fruity odor. [inhalation anesthetic]
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Boiling Point

220.3 °F at 760 mmHg (NTP, 1992), 105 °C, BP: 51 °C at 100 mm Hg, 220 °F
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Flash Point

145 °F (NTP, 1992), 145 °F, 63 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 28,300 mg/L at 37 °C, 6.46e+00 g/L, Solubility in water, g/100ml at 37 °C: 2.83 (poor), Slight
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Density

1.426 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.4262 at 20 °C/4 °C; 1.4226 at 20 °C/4 °C, Relative density (water = 1): 1.42, (77 °F): 1.42
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Vapor Density

Relative vapor density (air = 1): 5.7
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Vapor Pressure

20 mmHg at 63.9 °F ; 22.5 mmHg at 68 °F (NTP, 1992), 49.1 [mmHg], 49 mm Hg at 25 °C /Estimated/, Vapor pressure, kPa at 20 °C: 3.1, 23 mmHg
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Mechanism of Action

Methoxyflurane induces a reduction in junctional conductance by decreasing gap junction channel opening times and increasing gap junction channel closing times. Methoxyflurane also activates calcium dependent ATPase in the sarcoplasmic reticulum by increasing the fluidity of the lipid membrane. It also appears to bind the D subunit of ATP synthase and NADH dehydogenase. Methoxyflurane also binds to the GABA receptor, the large conductance Ca2+ activated potassium channel, the glutamate receptor and the glycine receptor., Some halogenated agents, especially methoxyflurane, because of a higher level of fluoride production, induce a renal concentrating defect that could be related to an ascending limb impairment. The mechanisms of fluoride toxicity on an immortalized cell line /was investigated/. Cells were cultured for 2, 6 or 24 hr in the presence of fluoride. Toxicity evaluation was based on: cell numbers, protein content, leucine-incorporation, lactate dehydrogenase (LDH) and N-acetyl-beta-glucosaminidase (NAG) releases, Na-K-ATPase and Na-K-2Cl activities, electron microscope studies. ... At 5 mmol after 24 hr, fluoride decreased cell numbers (-14%, *P < 0.05), protein content (-16%*), leucine incorporation (-54%*), Na-K-2Cl activity (-84%*), increased LDH (+145%*) and NAG release (+190%*). Na-K-ATPase was more sensitive and impaired from 1 mmol for 24hr and after 2 hr at 5 mmol. Crystal formation in mitochondria occurred after 6 hr at 5 mmol. Infra-red analysis and fluoride microdetermination established that crystals contained sodium, phosphate and fluoride. The results suggest that the Na-K-ATPase pump is a major target for fluoride toxicity in Henle's loop., The precise mechanism by which inhalation anesthetics produce loss of perception of sensations and unconsciousness is not known. Inhaled anesthetics act at many areas in the CNS. The Meyer-Overton theory suggests that the site of action of inhalation anesthetics may be the lipid matrix of neuronal membranes or other lipophilic sites. Anesthetics may cause changes in membrane thickness, which in turn affect the gating properties of ion channels in neurons. Interference with the hydrophobic portion of neuronal ion channel membrane proteins may be an important mechanism. /Inhalation anesthetics/
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Color/Form

Liquid, Clear, colorless liquid

CAS No.

76-38-0
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Melting Point

-31 °F (NTP, 1992), -35 °C, -31 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methoxyflurane
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Methoxyflurane
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Methoxyflurane
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